molecular formula C42H48NO2PS B12303395 (Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth

(Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth

Cat. No.: B12303395
M. Wt: 661.9 g/mol
InChI Key: DDAVVJQEEHFBRU-SXSUTYECSA-N
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Description

(Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth is a complex organic compound that features a unique structure combining adamantane, diphenylphosphanyl, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the introduction of the diphenylphosphanyl group through a phosphine coupling reaction. The final step involves the attachment of the xanthene moiety under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated reactors and continuous flow chemistry can further streamline the production process, making it more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

(Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth is used as a ligand in catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing the efficiency of catalytic processes.

Biology

In biological research, this compound is investigated for its potential as a molecular probe. Its ability to interact with specific biomolecules makes it useful in studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds with similar adamantane structures.

    Diphenylphosphanyl compounds: Molecules containing the diphenylphosphanyl group.

    Xanthene derivatives: Compounds with xanthene moieties.

Uniqueness

What sets (Rs)-N-((S)-((1R,3R,5R,7S)-Adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)meth apart is its combination of these three distinct moieties. This unique structure imparts specific properties that are not observed in other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C42H48NO2PS

Molecular Weight

661.9 g/mol

IUPAC Name

N-[(S)-1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C42H48NO2PS/c1-40(2,3)47(44)43-39(42-25-28-22-29(26-42)24-30(23-28)27-42)33-18-12-19-34-37(33)45-38-35(41(34,4)5)20-13-21-36(38)46(31-14-8-6-9-15-31)32-16-10-7-11-17-32/h6-21,28-30,39,43H,22-27H2,1-5H3/t28?,29?,30?,39-,42?,47?/m1/s1

InChI Key

DDAVVJQEEHFBRU-SXSUTYECSA-N

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C67CC8CC(C6)CC(C8)C7)NS(=O)C(C)(C)C)C

Origin of Product

United States

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